molecular formula C5H16Cl2N2O B1382431 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride CAS No. 1803602-18-7

2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride

Cat. No.: B1382431
CAS No.: 1803602-18-7
M. Wt: 191.1 g/mol
InChI Key: QIBPSFAFROBBBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride” is a chemical compound with the CAS Number: 1803602-18-7 . It has a molecular weight of 191.1 and is a solid in physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H14N2O.2ClH/c1-7(2)3-5(6)4-8;;/h5,8H,3-4,6H2,1-2H3;2*1H . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 191.1 .

Scientific Research Applications

Generation of Structurally Diverse Compounds

2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride, as a ketonic Mannich base, is instrumental in generating a structurally diverse library of compounds. This process involves alkylation and ring closure reactions, producing various derivatives such as dithiocarbamates, thioethers, pyrazolines, pyridines, benzodiazepines, and more, showcasing its versatility in chemical synthesis (Roman, 2013).

Stereochemistry in Synthesis

In the field of stereochemistry, this compound plays a critical role in the stereospecific synthesis of diastereoisomeric compounds. This application is crucial for understanding and manipulating molecular configurations for specific chemical purposes (Angiolini et al., 1969).

Conformational Analysis

Conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives have been conducted to understand their structural behaviors in different environments. Such studies are fundamental in material science and pharmacology, where the structure-activity relationship is key (Nitek et al., 2020).

Cardioselectivity Research

In cardiovascular research, analogs of this compound have been synthesized and studied for their affinity to beta-adrenoceptors. This application has implications in the development of cardioselective beta-adrenoceptor blocking agents, a crucial area in heart-related therapies (Rzeszotarski et al., 1979).

Physical Property Characterization

The physical properties, such as density, viscosity, and surface tension, of compounds like 3-Dimethylamino-1-propanol, a derivative of this compound, have been characterized. These properties are vital for industrial applications, especially in processes involving mass transfer (Blanco et al., 2017).

Photophysical Studies

The photophysical behavior of probes related to this compound has been examined. Such studies contribute significantly to understanding the interaction of these compounds with light, which is important in the fields of photophysics and photochemistry (Cerezo et al., 2001).

Synthesis of Antidepressants

This compound derivatives are used as intermediates in the synthesis of antidepressants. The modifications and mutagenesis of enzymes involved in this process have been studied to improve enantioselectivity and efficiency (Zhang et al., 2015).

Properties

IUPAC Name

2-amino-3-(dimethylamino)propan-1-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O.2ClH/c1-7(2)3-5(6)4-8;;/h5,8H,3-4,6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBPSFAFROBBBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(CO)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803602-18-7
Record name 2-amino-3-(dimethylamino)propan-1-ol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride
Reactant of Route 2
2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride
Reactant of Route 3
2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride
Reactant of Route 4
2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride
Reactant of Route 5
2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride
Reactant of Route 6
2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.